methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h9H,2-4H2,1H3,(H,10,11) |
InChI Key |
VWUKGOXSABNAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,4-Diaminopyridine with α-Keto Esters
Mechanistic Basis and Reaction Design
The cyclocondensation of 3,4-diaminopyridine (9 ) with α-keto esters represents a direct route to imidazo[4,5-c]pyridines. This method leverages the nucleophilic reactivity of the amino groups to form the imidazole ring. For instance, methyl glyoxalate (O=C(COOMe)H) reacts with 9 in the presence of Lewis acids such as zinc triflate (Zn(OTf)₂), facilitating imine formation and subsequent cyclization. The reaction proceeds via:
- Imine Formation : The aldehyde group of methyl glyoxalate reacts with the 3-amino group of 9 , forming a Schiff base.
- Cyclization : The 4-amino group attacks the adjacent carbonyl carbon, closing the imidazole ring.
- Aromatization : Elimination of water yields the fully conjugated imidazo[4,5-c]pyridine system.
Optimization and Challenges
Key parameters include:
- Catalyst : Zinc triflate enhances reaction rates by polarizing the carbonyl group of methyl glyoxalate.
- Solvent : Methanol or ethanol improves solubility of intermediates, while higher temperatures (reflux, ~80°C) accelerate cyclization.
- Regioselectivity : Competing reactions at the 3- and 4-amino groups necessitate careful control to avoid byproducts.
Table 1: Representative Conditions for Cyclocondensation
| Starting Material | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3,4-Diaminopyridine + Methyl glyoxalate | Zn(OTf)₂ (10 mol%) | MeOH | 80°C | 12 h | 65–72% |
Tandem Substitution-Reduction-Cyclization Approach
Sequential Functionalization of Pyridine Derivatives
This method, adapted from imidazo[4,5-b]pyridine syntheses, involves:
- Nucleophilic Aromatic Substitution (SNAr) : 3-Nitro-4-chloropyridine reacts with methylamine to introduce a methylamino group.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
- Cyclization with Aldehydes : The diamine intermediate reacts with methyl glyoxalate under aqueous conditions, forming the imidazo ring.
Advantages and Limitations
- Regiocontrol : The nitro group directs substitution to the 4-position, ensuring correct ring fusion.
- Green Chemistry : Water-isopropanol (H₂O-IPA) mixtures reduce environmental impact.
- Drawbacks : Multi-step purification and moderate yields (~50–60%) limit scalability.
Table 2: Tandem Reaction Parameters
Palladium-Catalyzed C–N Bond Formation
Late-Stage Functionalization
Palladium-catalyzed cross-coupling enables direct introduction of the methyl ester group post-cyclization. For example, brominated imidazo[4,5-c]pyridine undergoes carbonylative coupling with methanol using Pd(PPh₃)₄ and CO gas:
$$ \text{Imidazo[4,5-c]pyridine-Br} + \text{CO} + \text{MeOH} \xrightarrow{\text{Pd(0)}} \text{Methyl ester} $$
Comparative Analysis of Methods
Efficiency and Practicality
- Cyclocondensation : Highest yield (65–72%) but sensitive to steric effects.
- Tandem Approach : Environmentally friendly but time-intensive.
- Palladium Catalysis : Flexible for diversification but cost-prohibitive.
Table 3: Method Comparison
| Metric | Cyclocondensation | Tandem Approach | Palladium Catalysis |
|---|---|---|---|
| Yield | 65–72% | 50–60% | 40–55% |
| Steps | 1 | 3 | 2 |
| Cost | Low | Moderate | High |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of alkylated imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H11N3O2
- Molecular Weight : 181.19 g/mol
- CAS Number : 82523-06-6
- Appearance : Off-white to light yellow solid
Medicinal Chemistry
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate has been investigated for its pharmacological properties. Its structure allows it to interact with multiple biological pathways:
- Antiviral Activity : Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine exhibit antiviral properties against several viruses, including flaviviruses and coronaviruses. For instance, compounds derived from this scaffold have shown efficacy in inhibiting viral replication at non-toxic concentrations .
- Neuroprotective Effects : Research indicates potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems. This is particularly relevant in the context of neurodegenerative diseases .
Agrochemical Applications
In agrochemistry, this compound has been explored for its role as a herbicide safener and plant growth regulator:
- Herbicide Safening : Studies have reported that this compound can enhance the safety of herbicides by mitigating phytotoxic effects on crops . The efficacy of such compounds is evaluated through laboratory experiments measuring plant growth parameters.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. Efficient synthetic routes have been developed that utilize this compound as a building block:
- One-Pot Synthesis : Innovative synthetic methodologies have been reported that allow for the rapid construction of complex imidazo-pyridine derivatives from this compound . This approach not only simplifies the synthesis but also enhances yield and purity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Effective against flaviviruses and coronaviruses | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Herbicide Safener | Reduces phytotoxicity of herbicides |
Table 2: Synthesis Methods
| Method | Description | Efficiency | References |
|---|---|---|---|
| One-Pot Synthesis | Rapid construction of derivatives | High Yield | |
| Green Chemistry | Environmentally friendly synthetic routes | Superior |
Case Study 1: Antiviral Efficacy
In a recent study published in Organic & Biomolecular Chemistry, derivatives of this compound were synthesized and evaluated for their antiviral activity. The results showed significant inhibition against dengue virus and SARS-CoV-2 at low micromolar concentrations .
Case Study 2: Agrochemical Application
A study focusing on the herbicide safening properties demonstrated that this compound effectively reduced the phytotoxic effects of commonly used herbicides in sunflower seedlings. The antidote effect was quantified using growth measurements compared to untreated controls .
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes like aromatase, contributing to its potential anti-cancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The imidazo[4,5-c]pyridine core is shared among several analogues, but substituent variations significantly alter pharmacological and physicochemical properties. Key derivatives include:
Key Observations :
- Substituent Position : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, limiting blood-brain barrier permeability compared to esterified analogues like the target compound.
- Pharmacophore Diversity: PD123319’s diphenylacetyl group enhances AT2 receptor affinity, while the quinolin-2-one in introduces planar aromaticity for kinase inhibition.
- Synthetic Utility : Methyl esters (e.g., target compound, ) are often intermediates for further functionalization via hydrolysis or coupling reactions .
Biological Activity
Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate (CAS Number: 82523-06-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 181.19 g/mol. The compound appears as an off-white to light yellow solid and is typically stored at temperatures between 2-8°C to maintain stability and prevent degradation.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O2 |
| Molecular Weight | 181.19 g/mol |
| Appearance | Off-white to light yellow |
| Storage Temperature | 2-8°C |
| Purity (HPLC) | ≥95.0% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives. In vitro assays demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Colon Carcinoma : Compounds derived from this scaffold showed IC50 values in the sub-micromolar range against colon cancer cells (SW620), indicating potent inhibitory effects on cell proliferation.
- Mechanism of Action : The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .
Antimicrobial Activity
While many derivatives of imidazo-pyridine compounds have been investigated for antibacterial properties, methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have shown limited antibacterial activity. Notably:
- E. coli : Some derivatives exhibited moderate activity against E. coli with minimum inhibitory concentration (MIC) values around 32 µM .
Structure-Activity Relationships (SAR)
The biological activity of methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine derivatives can be influenced by various substitutions on the imidazo ring and adjacent positions. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., bromine or cyano groups) significantly enhances antiproliferative activity compared to unsubstituted analogs.
- Selectivity : Certain derivatives displayed selectivity towards specific cancer cell lines while sparing normal cells from toxicity at higher concentrations .
Case Studies
-
Study on Antiproliferative Effects :
- A systematic evaluation of various substituted imidazo[4,5-b]pyridines demonstrated that compounds featuring an amidino group showed promising results against multiple cancer types including glioblastoma and lung carcinoma.
- The most active compounds had IC50 values as low as 0.4 µM against colon carcinoma cells.
-
In Vivo Studies :
- Preliminary in vivo studies are needed to further evaluate the pharmacokinetics and therapeutic efficacy of these compounds in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
